REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][N:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[N:6][C:5]1=[O:11]>>[CH3:3][N:4]1[CH:9]=[C:8]([Br:1])[C:7]([CH3:10])=[N:6][C:5]1=[O:11]
|
Name
|
|
Quantity
|
0.012 mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN1C(N=C(C=C1)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before freeze-drying
|
Type
|
CUSTOM
|
Details
|
The residual material was triturated with acetone
|
Type
|
CUSTOM
|
Details
|
recrystallised from water
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(N=C(C(=C1)Br)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |